Comparative Lipophilicity with the Des-Isopropyl Analog
The target compound possesses a calculated logP of 2.75 (ALogP consensus) . The direct des-isopropyl analog, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS 1342391-78-9, molecular weight 213.66 g/mol), lacks the hydrophobic isopropyl substituent and is predicted to have a significantly lower logP (estimated approximately 0.6–1.0 based on fragment-based QSAR models) [1]. This difference is critical: for CNS-targeted programs, a logP near 2.75 approaches the upper limit of the favorable range (1–3), whereas the lower logP of the des-isopropyl analog may improve aqueous solubility but reduce blood-brain barrier penetration potential.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.75 (ALogP consensus) |
| Comparator Or Baseline | 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS 1342391-78-9); logP estimated approximately 0.6–1.0 |
| Quantified Difference | ΔlogP ≈ +1.75 to +2.15 (approximately 55- to 140-fold greater octanol partitioning for target compound) |
| Conditions | In silico prediction (ALogP consensus method); experimental logP not reported for either compound |
Why This Matters
A compound's logP directly influences its pharmacokinetic profile, particularly membrane permeability and metabolic clearance; this difference means the two compounds are not interchangeable in any biological assay or medicinal chemistry campaign.
- [1] American Elements. 2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS 1342391-78-9). Product Page. Accessed 2026. View Source
